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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of cobalt formate
metal-organic frameworks (MOFs). Cobalt formate MOFs, a subgroup of coordination
polymers, are of significant interest due to their unique structural features and potential
applications in catalysis, gas storage, and as precursors for functional materials. This
document details the crystallographic parameters, synthesis methodologies, and key
characterization techniques for these materials, with a focus on providing a comprehensive
resource for researchers in materials science and drug development.

Crystal Structure of Cobalt Formate Dihydrate

The most well-characterized cobalt formate MOF is cobalt(ll) formate dihydrate, with the
chemical formula Co(HCOO)2-2H20. This compound forms a three-dimensional coordination
polymer.

The crystal structure of cobalt formate dihydrate has been determined by single-crystal X-ray
diffraction to be monoclinic with the space group P21/c[1]. The asymmetric unit of the crystal
contains two independent cobalt atoms, two formate ions, and two water molecules[1]. Each
cobalt atom is octahedrally coordinated to six oxygen atoms.

One of the cobalt ions is coordinated exclusively by oxygen atoms from six different formate
ligands. The other cobalt ion is coordinated by four water molecules and oxygen atoms from
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two formate ions[1]. These distinct octahedral environments are bridged by formate ions and
hydrogen bonds, creating a dense 3D polymeric network[1].

Crystallographic Data

The crystallographic data for cobalt formate dihydrate and a series of related hierarchical
cobalt formate frameworks are summarized in the table below. This allows for a comparative
analysis of their structural parameters.
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Table 1: Crystallographic data for cobalt formate dihydrate and related hierarchical cobalt
formate frameworks.

Bond Lengths, Angles, and Porosity

The coordination environment of the cobalt ions is further defined by specific bond lengths and
angles. While detailed bond lengths and angles for Co(HCOO)2z:-2H20 are not readily available
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in a comprehensive table, typical Co-O bond distances in octahedral Co(ll) complexes are in
the range of 2.0 t0 2.2 A,

The porosity of cobalt formate MOFs is a critical parameter for applications such as gas
storage and catalysis. The BET surface area and pore size distribution provide quantitative

measures of this property.

BET Surface Area

Material Pore Volume (cm3/g)  Pore Size (nm)
(m?/g)
Cobalt Formate MOF
418.854 0.148
(general)
Co-MOF (from
<2
another study)
Co/BDC MOF - - Mesoporous

Table 2: Porosity data for selected cobalt-based MOFs. Note that data for specifically formate-
based MOFs is limited and data from other cobalt MOFs are included for context.

Experimental Protocols

The synthesis and characterization of cobalt formate MOFs involve several key experimental
techniques. Detailed methodologies are crucial for reproducibility and for understanding the
structure-property relationships.

Synthesis of Cobalt Formate Dihydrate MOF

A common method for synthesizing cobalt formate MOFs is through hydrothermal or
solvothermal techniques. These methods involve the reaction of a cobalt salt with a source of
formate in a sealed vessel under elevated temperature and pressure.

A unigue synthesis method for cobalt formate dihydrate involves the in-situ generation of the
formate ligand from the decomposition of dimethylformamide (DMF)[1].

Hydrothermal/Solvothermal Synthesis Workflow

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1211381?utm_src=pdf-body
https://www.benchchem.com/product/b1211381?utm_src=pdf-body
https://www.benchchem.com/product/b1211381?utm_src=pdf-body
https://www.benchchem.com/product/b1211381?utm_src=pdf-body
https://www.benchchem.com/product/b1211381?utm_src=pdf-body
https://www.researchgate.net/figure/XRD-patterns-of-a-Co-MOF-120-b-Co-MOF-150-c-Co-MOF-180-and-d-Co-MOF-210_fig3_327674561
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

General Hydrothermal/Solvothermal Synthesis of Cobalt Formate MOF

Precursor Preparation

Cobalt Salt (e.g., Co(NO3)2:6H20) Solvent (e.g., DMF, H20) Formate Source (e.g., Formic Acid or in-situ from DMF)
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Filter and Wash (e.g., with Ethanol)

Dry (e.g., in vacuum oven)

Crystalline Cobalt Formate MOF
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Caption: Hydrothermal/Solvothermal synthesis workflow for cobalt formate MOF.
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Characterization Techniques

PXRD is a fundamental technique used to confirm the crystalline phase and purity of the
synthesized MOF.

Instrument: A powder X-ray diffractometer with Cu Ka radiation (A = 1.5406 A) is typically
used.

Sample Preparation: A finely ground powder of the cobalt formate MOF is mounted on a
sample holder.

Data Collection: The diffraction pattern is typically collected over a 26 range of 5-50° with a
step size of 0.02°.

Analysis: The experimental PXRD pattern is compared with the simulated pattern from
single-crystal X-ray diffraction data or from crystallographic databases to confirm the
structure and phase purity.

TGA is employed to study the thermal stability of the MOF and to determine the temperature at

which the framework decomposes.

Instrument: A thermogravimetric analyzer.

Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an
alumina or platinum pan.

Analysis Conditions: The sample is heated from room temperature to a high temperature
(e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere
(e.g., nitrogen or air).

Data Interpretation: The weight loss at different temperatures corresponds to the removal of
solvent molecules and the decomposition of the organic linker, providing information about
the thermal stability of the MOF.

Visualization of the Cobalt Coordination
Environment
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The local coordination environment of the cobalt ions is a defining feature of the cobalt
formate MOF crystal structure. The following diagram illustrates the octahedral coordination of
the two independent cobalt centers in cobalt formate dihydrate.

Coordination Environment of Cobalt in Co(HCOO0)2-:2H20
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Caption: Octahedral coordination of the two cobalt centers in cobalt formate dihydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of cobalt formate
MOFs, with a primary focus on cobalt formate dihydrate. The presented crystallographic data,
experimental protocols, and visualizations offer a valuable resource for researchers working
with these materials. The understanding of the synthesis-structure-property relationships is
fundamental for the rational design of new cobalt formate MOFs with tailored properties for
various applications, including those in the pharmaceutical and drug development sectors
where porous and biocompatible materials are of increasing importance. Further research into
the synthesis of new cobalt formate frameworks and a more detailed characterization of their
properties will continue to expand the potential of this interesting class of materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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